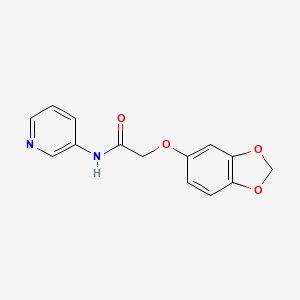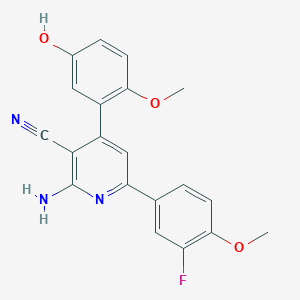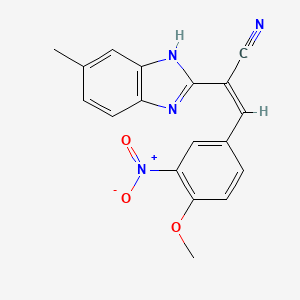![molecular formula C26H20N4O3 B5322063 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. DMNQ belongs to the quinazolinone family of compounds and has been found to have various biological effects, including oxidative stress, inflammation, and apoptosis. In
科学的研究の応用
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been extensively used in scientific research as a tool to induce oxidative stress and inflammation in various cell types. It has been shown to activate the redox-sensitive transcription factor nuclear factor-kappa B (NF-κB) and to increase the production of reactive oxygen species (ROS) in cells. This compound has also been used to study the role of oxidative stress and inflammation in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases.
作用機序
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone exerts its biological effects through the generation of ROS and the activation of NF-κB. ROS are highly reactive molecules that can cause cellular damage and trigger inflammatory responses. This compound induces the production of ROS through the redox cycling of its quinone moiety. The generated ROS can then activate NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It induces oxidative stress and inflammation in cells, leading to the activation of signaling pathways involved in cell survival and apoptosis. This compound has also been shown to inhibit the activity of mitochondrial respiratory chain complexes, leading to the disruption of cellular energy metabolism. In addition, this compound has been found to induce DNA damage and to activate DNA repair mechanisms in cells.
実験室実験の利点と制限
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has several advantages as a research tool. It is a potent inducer of oxidative stress and inflammation, making it a valuable tool for studying the role of these processes in disease models. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations as a research tool. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and experimental design.
将来の方向性
There are several future directions for research on 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of NF-κB activation. Another area of interest is the exploration of the role of this compound in regulating autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo. Finally, the use of this compound in combination with other compounds could provide new insights into the complex signaling pathways involved in oxidative stress and inflammation.
合成法
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the condensation of 2-nitrobenzaldehyde and dimethyl anthranilate, followed by the reduction of the nitro group and the cyclization of the resulting intermediate. The final product is obtained through recrystallization and purification. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-17-18(19-9-4-6-12-22(19)28(17)2)15-16-25-27-21-11-5-3-10-20(21)26(31)29(25)23-13-7-8-14-24(23)30(32)33/h3-16H,1-2H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLTJPMBXEWTC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)


![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)

![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)

![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)